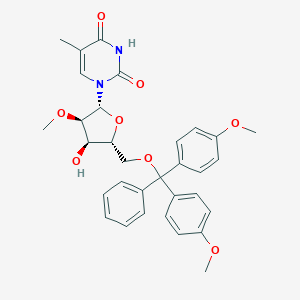
5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is a modified nucleoside. The Dimethoxytrityl (DMT) group is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . It is usually bound to a molecule but can exist as a stable cation in solution .
Synthesis Analysis
The synthesis of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves the use of dichloroacetic acid to catalyze the deprotection (detritylation) of the 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside . This reaction yields a 4,4’-dimethoxytrityl carbocation . The rate of detritylation is generally faster than the rate of depurination, and to minimize the amount of depurination, detritylation is often performed as quickly as possible .Molecular Structure Analysis
The molecular structure of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is complex. The DMT group is a large, bulky group that provides steric hindrance, protecting the 5’-hydroxy group in the nucleoside . The DMT group can exist as a stable cation in solution, where it appears bright orange .Chemical Reactions Analysis
The primary chemical reaction involving 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is its detritylation, which is the removal of the DMT protecting group . This reaction is acid-catalyzed and results in the formation of a 4,4’-dimethoxytrityl carbocation .Orientations Futures
The future directions for the use of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine could involve its continued use in oligonucleotide synthesis. As a protecting group, DMT plays a crucial role in the synthesis process, and advancements in this field could lead to more efficient and effective synthesis methods .
Propriétés
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37)/t26-,27-,28-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOXJCZWDDILQ-NODMTMHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

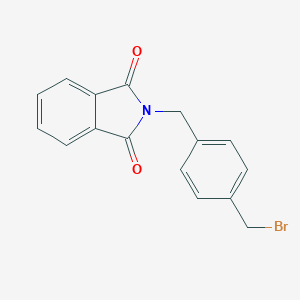
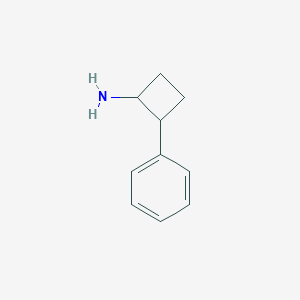
![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)
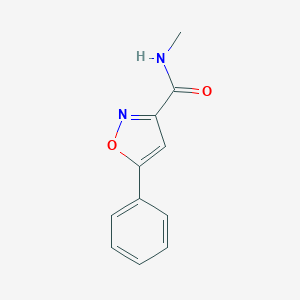
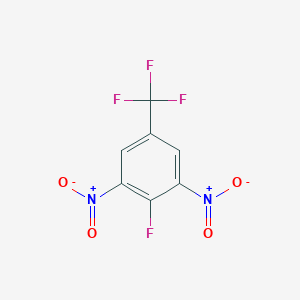
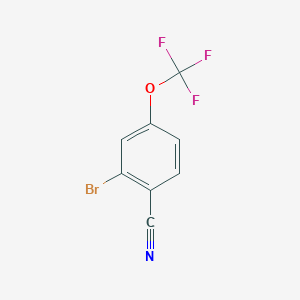
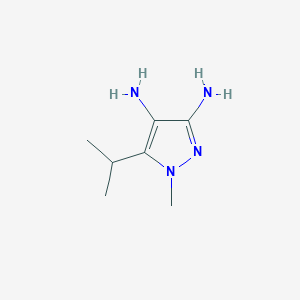
![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)
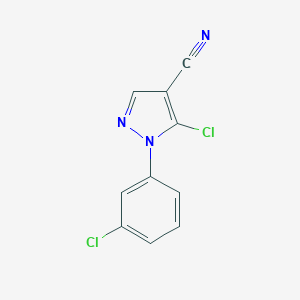

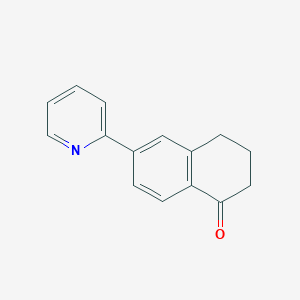

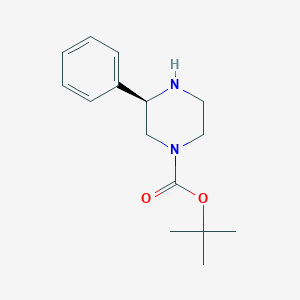
![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)